3-(2,2,2-三氟乙基)氧杂-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

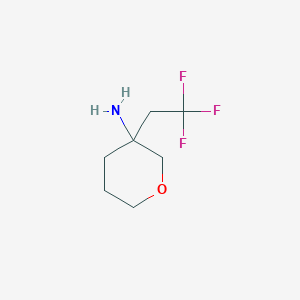

“3-(2,2,2-Trifluoroethyl)oxan-3-amine” is a chemical compound with the CAS Number: 1780384-57-7 . Its IUPAC name is 3-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-3-amine . It has a molecular weight of 183.17 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “3-(2,2,2-Trifluoroethyl)oxan-3-amine” is 1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoroethyl)oxan-3-amine” is a liquid at room temperature . It has a molecular weight of 183.17 . The compound is stored at 4 degrees Celsius .

科学研究应用

Application in the Synthesis of Spiro[pyrrolidin-3,2’-oxindoles]

- Summary of the Application : An efficient, highly asymmetric [3 + 2] cycloaddition reaction catalyzed by the thiourea-tertiary amine catalyst C3 for the synthesis of spiro[pyrrolidin-3,2’-oxindoles] was developed .

- Methods of Application : The methodology involves a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones .

- Results or Outcomes : With the developed protocol, a series of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits can be smoothly obtained with good results (up to 99% yield and 91:9 dr) .

Application in the Determination of Ibuprofen Residue

- Summary of the Application : “2,2,2-Trifluoroethylamine” was used in the determination of ibuprofen (2-(p-isobutylphenyl)propionic acid), a non-steroid anti-inflammatory drug (NSAID) residue in surface and wastewater samples .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context and objectives. Unfortunately, the sources did not provide detailed information about these procedures .

- Results or Outcomes : The results or outcomes would also depend on the specific research context. The sources did not provide quantitative data or statistical analyses .

Application in the Synthesis of Fluoroalkyl-Containing 3,2’-Spirooxindole γ-Lactam

- Summary of the Application : Newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones were used for the facile synthesis of chiral fluoroalkyl-containing 3,2’-spirooxindole γ-lactam products .

- Methods of Application : The secondary amine-catalysed Michael/hemiaminalization cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes followed by oxidation can easily produce the desired products .

- Results or Outcomes : The desired products can be produced in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr) .

Application in the Synthesis of Fluoroalkyl-Containing 3,2’-Spirooxindole γ-Lactam

- Summary of the Application : Newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones were used for the facile synthesis of chiral fluoroalkyl-containing 3,2’-spirooxindole γ-lactam products .

- Methods of Application : The secondary amine-catalysed Michael/hemiaminalization cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes followed by oxidation can easily produce the desired products .

- Results or Outcomes : The desired products can be produced in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr) .

Application in the Enantioselective Synthesis of CF3-Containing Spirooxindoles

- Summary of the Application : An alternative method for enantioselective synthesis of CF3-containing spirooxindoles via [3 + 2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 2,3-dioxopyrrolidines was developed .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context and objectives. Unfortunately, the sources did not provide detailed information about these procedures .

- Results or Outcomes : The results or outcomes would also depend on the specific research context. The sources did not provide quantitative data or statistical analyses .

安全和危害

The safety information for “3-(2,2,2-Trifluoroethyl)oxan-3-amine” includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-(2,2,2-trifluoroethyl)oxan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGNZETVZWERHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethyl)oxan-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)

![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)